4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide is a synthetic organic compound that features an imidazole ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment of the imidazole ring to the benzamide structure: This step involves the reaction of the imidazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the N-(2-methylpropyl) group: This can be done through an alkylation reaction using an appropriate alkyl halide, such as 2-methylpropyl bromide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of novel materials, including polymers and coatings.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving imidazole-containing molecules.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, thereby modulating their activity . Additionally, the benzamide structure can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(imidazol-1-ylmethyl)benzamide: Lacks the N-(2-methylpropyl) group, which may affect its binding affinity and specificity.
N-(2-methylpropyl)benzamide: Lacks the imidazole ring, which may reduce its ability to interact with metal ions and enzymes.
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)aniline: Contains an aniline group instead of a benzamide group, which may alter its chemical reactivity and biological activity.
Uniqueness
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide is unique due to the presence of both the imidazole ring and the N-(2-methylpropyl)benzamide structure.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(2)9-17-15(19)14-5-3-13(4-6-14)10-18-8-7-16-11-18/h3-8,11-12H,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFAJUEIDKJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.